Acridinium, 10-amino-
CAS No.: 46405-76-9
Cat. No.: VC19626142
Molecular Formula: C13H11N2+
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46405-76-9 |
|---|---|
| Molecular Formula | C13H11N2+ |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | acridin-10-ium-10-amine |
| Standard InChI | InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |
| Standard InChI Key | LWNFDNCCDFHQDW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |
Introduction
Structural Characteristics
The 10-amino-acridinium cation features a tricyclic aromatic system with a pyridinium ring flanked by two benzene rings. The amino group at position 10 introduces electron-donating effects, modulating the compound’s redox behavior and photophysical properties. Key structural attributes include:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₂⁺ (with counterions like Cl⁻ or I⁻) |
| Charge Distribution | Positive charge localized on the pyridinium nitrogen |
| Aromatic System | Planar, conjugated π-system with extended delocalization |
| Functional Group Position | Amino group at position 10 (meta to the pyridinium nitrogen) |
This structure enables participation in redox reactions and interactions with electron-deficient substrates .
Synthesis and Functionalization
Core Synthesis Methods
The synthesis of 10-amino-acridinium derivatives typically involves:
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Friedel-Crafts Alkylation: Formation of the acridinium core via alkylation of aromatic precursors.
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Late-Stage Functionalization: Site-selective modifications using cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
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Electrophilic Aromatic Substitution: Introduction of electron-withdrawing groups to modulate photophysical properties .
Table 1: Comparison of Synthesis Approaches
Scalability and Optimization
Recent advances in continuous-flow reactors enable gram-scale production of acridinium catalysts with minimal intermediate handling . For example, a four-step flow system achieves 3,6-dialkylation of acridinium salts with >90% yields .
Photophysical and Redox Properties
Electronic Structure
The amino group at position 10 lowers the LUMO energy, enhancing electron-accepting capacity. Key photophysical parameters include:
Redox Behavior
In aqueous solutions, 10-amino-acridinium undergoes reversible redox cycles:
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Oxidation: Forms stable acridinyl radicals (E₁/₂ ~–0.54 V vs. SCE) .
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Reduction: Generates neutral acridane species, critical for electron-transfer reactions .
Applications in Catalysis and Materials Science
Photoredox Catalysis
10-Amino-acridinium derivatives serve as efficient photocatalysts in:
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Oxidative Couplings: Facilitate C–H functionalization under visible light .
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Deuteration Reactions: Enable isotopic labeling of pharmaceuticals with high selectivity .
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Fragmentation of Lignin Models: Achieve β-O–Ar bond cleavage in diol monoarylethers .
Table 2: Benchmark Photocatalytic Reactions
Medicinal and Analytical Applications
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Antimicrobial Agents: Aminoacridiniums exhibit activity against Gram-positive bacteria .
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PET Tracers: Radiofluorinated derivatives enable in vivo molecular imaging .
Stability and Environmental Impact
Photostability
Modifications to the acridinium core (e.g., electron-donating groups) enhance stability under prolonged irradiation. For example:
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Tetramethoxy Derivatives: Retain >80% activity after 60 minutes of blue-light exposure .
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Amino-Substituted Catalysts: Show 13% degradation over 1 hour in MeCN .
Environmental Considerations
The use of eco-friendly solvents (e.g., NMP) and low catalyst loadings (<0.10 mol%) aligns with sustainable chemistry principles .
Research Gaps and Future Directions
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Computational Design: DFT studies to predict redox potentials for novel derivatives.
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Biological Interactions: In-depth studies on DNA intercalation and cytotoxicity.
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Industrial Scalability: Development of flow reactors for multi-ton production.
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